molecular formula C12H8N2S B3154274 4-(2-Naphthyl)-1,2,3-thiadiazole CAS No. 77414-52-9

4-(2-Naphthyl)-1,2,3-thiadiazole

Cat. No.: B3154274
CAS No.: 77414-52-9
M. Wt: 212.27 g/mol
InChI Key: PNTNYAROJBIZDO-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with thionyl chloride to form 2-naphthyl isothiocyanate, which is then treated with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced thiadiazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or thiadiazole ring are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthylamines. Substitution reactions can lead to a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

4-(2-Naphthyl)-1,2,3-thiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Naphthyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(2-Naphthyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:

    2-Naphthyl-1,3,4-thiadiazole: Another thiadiazole derivative with a different substitution pattern on the naphthalene ring.

    Benzothiadiazole: A simpler thiadiazole compound with a benzene ring instead of a naphthalene ring.

    Thiadiazole derivatives: A broad class of compounds with varying substituents and biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

4-naphthalen-2-ylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-15-14-13-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTNYAROJBIZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291779
Record name 4-(2-Naphthalenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77414-52-9
Record name 4-(2-Naphthalenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77414-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Naphthalenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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